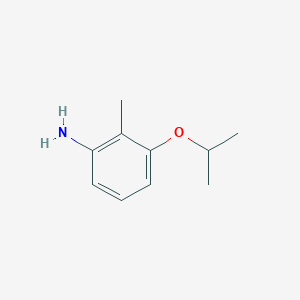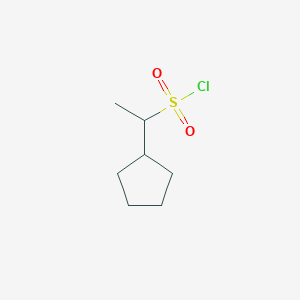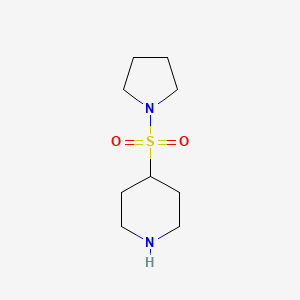
4-(Pyrrolidine-1-sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidine-1-sulfonyl)piperidine is a chemical compound that features both a pyrrolidine and a piperidine ring These rings are nitrogen-containing heterocycles, which are commonly found in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine typically involves the reaction of pyrrolidine with piperidine in the presence of a sulfonylating agent. One common method is to react pyrrolidine with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidine-1-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The nitrogen atoms in the pyrrolidine and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the nitrogen atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidine-1-sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to study the effects of sulfonyl groups on biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)piperidine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrogen atoms in the pyrrolidine and piperidine rings can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
Piperidine: A compound with a single piperidine ring.
Sulfonyl Piperidines: Compounds with a piperidine ring and a sulfonyl group but lacking the pyrrolidine ring.
Uniqueness
4-(Pyrrolidine-1-sulfonyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with the sulfonyl group
Eigenschaften
Molekularformel |
C9H18N2O2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
4-pyrrolidin-1-ylsulfonylpiperidine |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9/h9-10H,1-8H2 |
InChI-Schlüssel |
RDNPZBRGWKNJRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


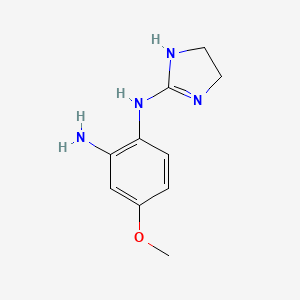
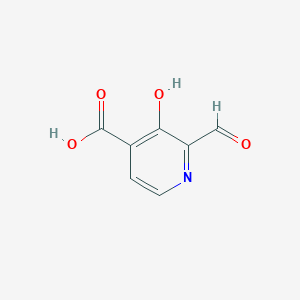
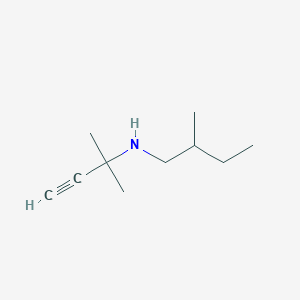
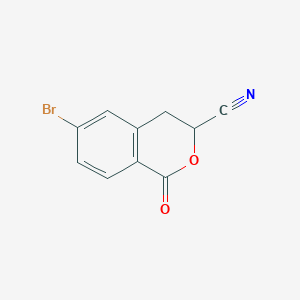
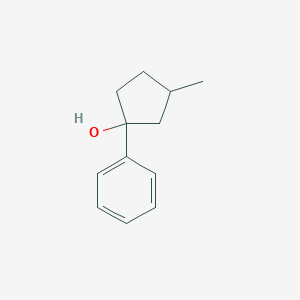
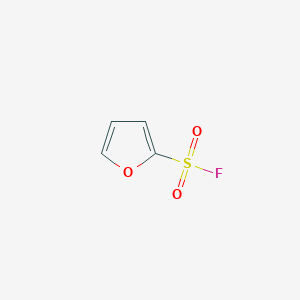
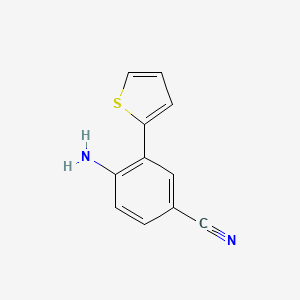
![Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride](/img/structure/B13226540.png)

